4-Amino-3-(2-thienyl)butanoic acid

Description

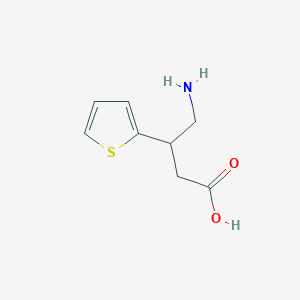

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-thiophen-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c9-5-6(4-8(10)11)7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVRXIPQICAUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928352 | |

| Record name | 4-Amino-3-(thiophen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98593-59-0, 133933-76-3 | |

| Record name | 4-Amino-3-(2-thienyl)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98593-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-(2-thienyl)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133933763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-(thiophen-2-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 4 Amino 3 2 Thienyl Butanoic Acid Derivatives

Influence of Thiophene (B33073) Moiety Modifications on Biological Activity

The thiophene ring is a key structural feature of 4-amino-3-(2-thienyl)butanoic acid, and its modification has profound effects on the compound's interaction with biological targets. nih.gov The sulfur atom within the thiophene ring can participate in hydrogen bonding, which may enhance the binding affinity of the molecule to its receptor. nih.gov Thiophene and its derivatives are recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.gov

The position of substituents on the thiophene ring, as well as the nature of these substituents, significantly dictates the biological activity of the resulting derivatives. Studies on various thieno[3,2-d]pyrimidine (B1254671) derivatives have demonstrated that the placement and type of chemical groups at different positions of the thienopyrimidine core are crucial for their therapeutic effects. researchgate.net For instance, in a series of 4-aminoquinoline (B48711) derivatives, electron-withdrawing groups at the 7-position were found to influence the compound's pKa and, consequently, its antiplasmodial activity. nih.gov This highlights the importance of electronic effects of substituents on the heterocyclic ring in modulating biological responses.

Research on 2,4-diamino-thienopyrimidines as antimalarial agents revealed that modifications at the 2- and 4-positions of the thienopyrimidine core led to derivatives with improved in vivo exposure. researchgate.net Specifically, the introduction of different substituents at these positions aimed to enhance the physicochemical properties of the compounds. researchgate.net

Table 1: Positional and Substituent Effects on Thiophene Derivatives

| Parent Compound | Modification | Observed Effect |

|---|---|---|

| 2,4-diamino-thienopyrimidine | Changes at 2- and 4-positions | Improved in vivo exposure researchgate.net |

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design. cambridgemedchemconsulting.com The thiophene ring itself is often considered a bioisostere of a benzene (B151609) ring, exhibiting similar physicochemical properties such as boiling point. sciensage.info This similarity allows for its use as a substitute for phenyl groups in many biologically active compounds.

In the context of GABA analogues, various heterocyclic systems have been explored as bioisosteric replacements for different parts of the molecule. cambridgemedchemconsulting.com For example, in the development of GABA uptake inhibitors, bioisosteric transformations were key in optimizing the lead compounds. nih.gov The goal of such replacements is to create new molecules with similar biological properties but potentially improved characteristics like attenuated toxicity or modified pharmacokinetics. cambridgemedchemconsulting.com

Fluorinated analogs of GABA, such as β-polyfluoroalkyl-GABAs, have been synthesized as bioisosteres of pregabalin (B1679071). nih.gov While these compounds are structural analogs, they did not always exhibit the same functional activity, demonstrating that bioisosteric replacement can lead to nuanced changes in pharmacological profiles. nih.gov

Table 2: Examples of Bioisosteric Replacements in GABA Analogues

| Original Moiety | Bioisosteric Replacement | Rationale/Outcome |

|---|---|---|

| Benzene ring | Thiophene ring | Similar physicochemical properties, used as a substitute in many active compounds. sciensage.info |

| Carboxylic acid | Various heterocycles | Explored in GABA agonists to modify activity. cambridgemedchemconsulting.com |

Systematic Modifications of the Butanoic Acid Backbone

Alterations to the butanoic acid backbone of this compound, including changes to the amino and carboxylic acid groups, are critical for defining the compound's pharmacological properties.

Derivatization of the amino group in amino acids is a widely used technique to enhance their analytical detection and can also significantly alter their biological activity. rsc.orgwaters.com Modifications can range from simple alkylation to the introduction of more complex moieties.

The process of derivatizing amino groups can improve the hydrophobicity and basicity of the parent molecule. rsc.org For instance, derivatization with reagents like 1-bromobutane (B133212) has been used to modify the amino, carboxyl, and phenolic hydroxyl groups of amino acids for improved detection. rsc.org In the context of peptide chemistry, protecting the native amino groups by methylation is a necessary step before further modification of other functional groups. nih.gov

The reactivity of amino acid residues can be influenced by their local environment, such as their binding to other molecules like ribosomes. nih.gov This suggests that the biological context can affect the accessibility and reactivity of the amino group, which in turn can influence the effects of its derivatization.

The carboxylic acid terminus of an amino acid is a key site for modification that can profoundly impact its biological function. wikipedia.org Neutralizing the negative charge of the carboxylic acid group, for example by converting it to a carboxamide, generally increases the hydrophobicity of the peptide and can alter its receptor binding properties. nih.gov

In the synthesis of GABA analogues, derivatization of the carboxylic acid group is often necessary to improve their analytical properties, as they lack strong chromophores or fluorophores for easy detection. researchgate.net

Table 3: Effects of Carboxylic Acid Terminus Modification

| Modification | Effect on Physicochemical Properties | Biological Consequence |

|---|---|---|

| Amidation (Carboxylic acid to Carboxamide) | Increased hydrophobicity, charge neutralization. nih.gov | Can increase biological activity and alter receptor binding. nih.gov |

| Esterification | Neutralizes charge | Alters binding and pharmacokinetic properties |

Stereochemical Determinants of Pharmacological Profile

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its pharmacological profile. For chiral molecules like this compound, different enantiomers can exhibit vastly different biological activities.

The specific stereoisomer of a drug can be crucial for its efficacy. For example, in the case of baclofen (B1667701), a related GABA analogue, the (R)-enantiomer is the active form. nih.gov The crystal structure of (R)-baclofen reveals a zwitterionic configuration with specific hydrogen bonding and intermolecular interactions that are likely key to its biological function. nih.gov

The synthesis of specific stereoisomers is a significant challenge in medicinal chemistry. The use of chiral derivatizing agents can help in the separation and analysis of different enantiomers of amino acid analogues. researchgate.net The conformation of a molecule, which is determined by its stereochemistry, can be "locked" by intramolecular hydrogen bonds, reducing conformational flexibility and potentially enhancing its interaction with a specific biological target. nih.gov

The importance of stereochemistry is further highlighted by the fact that replacing a proton at a chiral center with deuterium (B1214612) can decrease the rate of epimerization, leading to a more stable single stereoisomer. cambridgemedchemconsulting.com

Enantiomeric Potency and Selectivity Profiling

The stereochemistry of a molecule is a crucial determinant of its biological activity. For compounds with chiral centers, such as this compound, the different enantiomers often exhibit distinct potencies and selectivities for their biological targets. This is because biological macromolecules, like receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

While specific enantiomeric potency data for this compound is not extensively available in the public domain, the principle of enantioselectivity is well-established for structurally related GABA analogues. For instance, in the case of 4-amino-3-hydroxybutanoic acid (GABOB), a related GABA derivative, the enantiomers show clear differences in their activity at GABA receptors. It has been reported that the (R)-enantiomer of GABOB is a more potent agonist at GABAB receptors compared to the (S)-enantiomer. This highlights the stereochemical requirements for binding and activation of this receptor subtype.

Similarly, studies on other chiral ligands targeting GABA receptors consistently demonstrate the importance of stereochemistry. For example, in a study of the nature-inspired compound 3-Br-acivicin and its derivatives, only the isomers with a (5S, αS) configuration showed significant antiplasmodial activity, suggesting that stereoselective uptake or target interaction is critical for its biological effect. mdpi.com This principle underscores the likelihood that the (R)- and (S)-enantiomers of this compound would also display differential activity, with one enantiomer likely being more potent or selective for its target receptor.

Table 1: Postulated Enantiomeric Activity Profile for this compound at GABAB Receptors (Hypothetical)

| Enantiomer | Postulated Relative Potency | Rationale |

| (R)-4-Amino-3-(2-thienyl)butanoic acid | Higher | Based on the known stereochemical preference of GABAB receptors for the (R)-enantiomer of related ligands like baclofen and GABOB. |

| (S)-4-Amino-3-(2-thienyl)butanoic acid | Lower | The (S)-configuration is generally less favored at the GABAB receptor binding site. |

This table is hypothetical and based on the stereoselectivity observed for structurally related GABAB receptor agonists. Experimental verification is required.

Exploration of Lipophilic Side Chain Contributions to Activity

The lipophilicity, or fat-solubility, of a drug molecule is a critical factor that influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its direct interaction with the binding pocket of a receptor. The introduction of lipophilic side chains to a core scaffold like this compound can significantly modulate its biological activity.

For instance, the introduction of acyl groups derived from fatty acids to (polyhydroxyalkyl)thiazolidine carboxylic acids, another class of cysteine-derived compounds, has been shown to enhance their lipophilicity. nih.gov This modification can improve the bioavailability of the compounds. nih.gov The log P value, a measure of lipophilicity, for thiazolidine (B150603) derivatives was shown to increase with the addition of C16 acyl chains. nih.gov

In the context of GABA receptor ligands, increasing lipophilicity can sometimes lead to enhanced potency or better penetration of the blood-brain barrier. However, there is often an optimal range of lipophilicity for a given biological target. Excessive lipophilicity can lead to non-specific binding, increased metabolic clearance, or poor aqueous solubility.

A study on benzofuran (B130515) analogues of 4-amino-3-arylbutanoic acid, which are structurally similar to the thienyl derivative, provides some insight. The compound 4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid (MBFG) was found to be a GABAB receptor antagonist. nih.gov The addition of the methoxy (B1213986) group to the benzofuran ring alters the lipophilicity and electronic properties of the molecule, which in turn affects its pharmacological profile. nih.gov

Table 2: Hypothetical Impact of Lipophilic Modifications on the Activity of this compound Derivatives

| Modification to Thienyl Ring | Expected Change in Lipophilicity (log P) | Postulated Effect on Activity | Rationale |

| Addition of a methyl group | Increase | Potential for increased potency or altered selectivity. | Alkyl groups generally increase lipophilicity, which can enhance binding to hydrophobic pockets in the receptor. |

| Addition of a halogen (e.g., Cl, Br) | Significant Increase | May enhance binding affinity through hydrophobic and electronic interactions. | Halogens are lipophilic and can participate in halogen bonding. |

| Addition of a methoxy group | Slight Increase/Decrease (context-dependent) | Could modulate activity through electronic and steric effects. | The effect on lipophilicity is complex; it can increase or decrease depending on its position and the overall molecular context. |

This table is for illustrative purposes and based on general principles of medicinal chemistry. The actual effects would need to be determined experimentally.

In Vitro and Ex Vivo Pharmacological Characterization and Mechanistic Investigations

Interactions with Gamma-Aminobutyric Acid (GABA) Receptors

The primary inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA), exerts its effects through two main classes of receptors: the ionotropic GABAA and GABAC receptors, and the metabotropic GABAB receptors. nih.gov The following subsections analyze the interaction of 4-Amino-3-(2-thienyl)butanoic acid with these receptors.

Analysis of Potential GABAA and GABAC Receptor Modulation (if evidence exists)

In contrast to the metabotropic GABAB receptors, GABAA and GABAC (now classified as GABAA-ρ) receptors are ligand-gated ion channels that mediate fast synaptic inhibition by increasing chloride ion conductance. nih.govbldpharm.com

A thorough review of the available scientific literature yielded no direct evidence or studies suggesting that this compound interacts with or modulates GABAA or GABAC receptors. While studies on other, more structurally distinct, butanoic acid derivatives like 4-amino-3-hydroxybutanoic acid (GABOB) have shown activity at GABAA and GABAC receptors, these findings cannot be extrapolated to the thienyl derivative. nih.gov The binding studies that identified potent GABAB ligands in the 3-thienylaminobutyric acid series did not report any cross-reactivity with GABAA receptors. nih.gov Therefore, based on current information, this compound is not considered a modulator of GABAA or GABAC receptors.

GABA Transporter (GAT) Inhibition Studies

GABA transporters (GATs) are critical for regulating GABAergic neurotransmission by removing GABA from the synaptic cleft. There are four main subtypes: GAT-1, GAT-2, GAT-3, and BGT-1. Inhibition of these transporters can prolong the action of GABA and is a therapeutic strategy for conditions like epilepsy.

A 2021 study investigating a series of novel functionalized amino acids as inhibitors of GABA uptake identified several compounds with activity against mouse GAT subtypes (mGAT1-4). Within this study, a compound designated as 56a was reported to have moderate subtype selectivity favoring mGAT4, with a pIC50 value of 5.04. While the explicit structure of 56a as this compound could not be definitively confirmed through the available search results and supplementary data, its inclusion in a series of related amino acid derivatives suggests a potential for this class of compounds to interact with GABA transporters. The inhibitory potencies for the tested compounds in this series were generally in the micromolar range.

Table 2: GAT Inhibition Profile for Compound 56a

| Compound | Target | pIC50 | IC50 (μM) |

|---|---|---|---|

| 56a | mGAT4 | 5.04 | ~9.1 |

Data derived from a study on functionalized amino acids as GAT inhibitors. The pIC50 is the negative logarithm of the IC50 value.

Selectivity and Potency across GAT Subtypes (GAT1, GAT2, GAT3, GAT4)

The reuptake of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft is mediated by four distinct GABA transporters: GAT1, GAT2, GAT3, and GAT4. acs.org These transporters play a crucial role in regulating GABAergic neurotransmission, and their modulation presents a therapeutic strategy for various neurological disorders. nih.govnih.gov The selectivity and potency of compounds for these subtypes are critical determinants of their pharmacological effects.

While direct and comprehensive data on the selectivity and potency of this compound across all four GAT subtypes is not extensively detailed in the available literature, research on related functionalized amino acids provides valuable insights. For instance, studies on novel amino acid derivatives have been conducted to assess their inhibitory activities on all four mouse GAT subtypes (mGAT1–4). acs.org The diversity in the localization and function of these subtypes has driven the pursuit of subtype-selective inhibitors. acs.org

GAT1 is predominantly found in neurons, with some presence in glial cells, and is responsible for the reuptake of about 80% of synaptic GABA. nih.govsigmaaldrich.com GAT2 is largely expressed in the liver and at the brain surface. acs.org GAT3 is found in both neurons and glial cells, while GAT4 is primarily located in glial cells. acs.orgsigmaaldrich.com The stoichiometry of ion co-transport also differs, with GAT1 and GAT3 requiring sodium and chloride ions for GABA transport. acs.org The development of selective inhibitors, such as tiagabine (B1662831) for GAT1, has underscored the therapeutic potential of targeting these transporters. nih.gov

Interactive Table: GAT Subtype Characteristics

| Feature | GAT1 | GAT2 | GAT3 | GAT4 |

|---|---|---|---|---|

| Primary Localization | Neurons, Glia acs.orgsigmaaldrich.com | Liver, Leptomeninges acs.org | Neurons, Glia sigmaaldrich.com | Glia acs.org |

| Key Function | Major synaptic GABA clearance nih.gov | Peripheral GABA transport acs.org | GABA and β-alanine transport sigmaaldrich.com | Glial GABA transport acs.org |

| Selective Inhibitor Example | Tiagabine nih.gov | - | - | - |

Mechanistic Elucidation of Transporter Interaction

The interaction of ligands with GABA transporters is a complex process involving multiple conformational states of the transporter protein. nih.gov The transport cycle generally involves the binding of GABA and co-transported ions (Na+ and Cl-) to an outward-facing conformation of the transporter, followed by a conformational change to an occluded state, and finally to an inward-facing conformation that releases the substrates into the cytoplasm. nih.gov

Computational modeling and simulation studies have been instrumental in understanding these mechanisms. For GAT1, steered molecular dynamics simulations have helped to visualize the transition between different conformational states and identify key amino acid residues involved in substrate binding and translocation. nih.gov The binding of inhibitors can stabilize specific conformations, thereby blocking the transport cycle. For example, some inhibitors are predicted to bind to an inward-facing conformation of the dopamine (B1211576) transporter (DAT), a related transporter, which is considered an "atypical" mechanism. nih.gov This highlights the diverse ways in which ligands can modulate transporter function.

Modulation of Voltage-Dependent Calcium Channels (VDCC) Alpha-2-Delta Subunit (for related analogs)

Analogs of this compound, such as pregabalin (B1679071) and gabapentin (B195806), are known to exert their pharmacological effects through interaction with the α2-δ subunit of voltage-dependent calcium channels (VDCCs). nih.govpharmgkb.orgfrontiersin.org The α2-δ subunit is an auxiliary protein that modulates the trafficking and function of the primary pore-forming α1 subunit of VDCCs. nih.govnih.gov

There are four known α2-δ subtypes (α2-δ-1, α2-δ-2, α2-δ-3, and α2-δ-4), each with a distinct tissue distribution. nih.gov Pregabalin has been shown to be a potent and selective ligand for the α2-δ-1 and α2-δ-2 subunits. drugbank.com The binding of these ligands to the α2-δ subunit is thought to reduce the synaptic release of several neurotransmitters, thereby decreasing neuronal excitability. pharmgkb.org

Crucially, studies have demonstrated that the analgesic and anticonvulsant activities of pregabalin and its analogs are directly linked to their binding affinity for the α2-δ subunit. nih.gov For instance, a single amino acid mutation in the α2-δ-1 subunit that reduces pregabalin binding also abolishes its analgesic effects in animal models. nih.gov Furthermore, these drugs can inhibit the trafficking of the α2-δ-1 subunit to presynaptic terminals, providing another layer to their mechanism of action. nih.gov

Enzymatic Transformations and Biocatalytic Applications of this compound

The use of enzymes in the synthesis and modification of pharmaceutical compounds offers several advantages, including high selectivity and mild reaction conditions.

In Vitro Metabolic Stability and Enzyme Interaction Studies

Biocatalytic Synthesis and Derivatization Applications

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. Chemo-enzymatic strategies have been successfully employed for the enantioselective synthesis of various amino acid analogs. nih.gov This approach allows for the creation of specific stereoisomers, which is often critical for pharmacological activity.

The application of biocatalysis extends to the derivatization of existing molecules to create novel compounds with improved properties. Noncanonical amino acids (ncAAs) can be incorporated into proteins using engineered enzymes, enabling detailed structure-function studies and the development of proteins with novel catalytic activities. nih.gov While direct biocatalytic applications for this compound are not extensively documented, the principles of biocatalysis offer a promising avenue for the synthesis of its derivatives and for exploring its potential as a substrate or building block in enzymatic reactions.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular geometries, energies, and other electronic properties.

Elucidation of Electronic Structure and Reactivity Descriptors (HOMO/LUMO, MEP, Fukui Functions)

The electronic properties of a molecule are crucial in determining its reactivity and potential interactions. Key descriptors derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. For many organic molecules, these values fall within a typical range, but specific calculated values for 4-Amino-3-(2-thienyl)butanoic acid are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting sites of intermolecular interactions.

Fukui Functions: These functions provide a more quantitative measure of local reactivity, indicating the most likely sites for nucleophilic, electrophilic, and radical attack.

Despite the utility of these descriptors, no published studies were found that report the HOMO-LUMO energies, MEP maps, or Fukui functions specifically for this compound.

Transition State Analysis in Reaction Mechanisms

DFT is also a powerful tool for elucidating reaction mechanisms by calculating the structures and energies of transition states. This allows for the determination of reaction pathways and activation barriers. However, no specific transition state analyses for reactions involving this compound have been reported in the scientific literature.

Molecular Dynamics Simulations of Ligand-Receptor/Transporter Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of a ligand with its biological target, such as a receptor or transporter, over time. This method can reveal the stability of binding poses and the key interactions that govern binding affinity. At present, there are no publicly accessible MD simulation studies focused on the interaction of this compound with any specific biological target.

Ligand-Protein Docking Analysis for Target Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a small molecule to a protein target. This method is instrumental in virtual screening and lead optimization. While general principles of docking are well-understood, and studies exist for structurally related compounds, no specific ligand-protein docking analyses for this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. The development of a robust QSAR model requires a dataset of structurally related compounds with measured biological activities. There is no evidence in the literature of a QSAR model being developed for derivatives of this compound.

Quantum Chemical Calculations for Spectroscopic Data Interpretation (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can be used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules. While this is a common practice in chemical research, no studies have been found that report the calculated spectroscopic data for this compound.

Conclusion and Future Directions in 4 Amino 3 2 Thienyl Butanoic Acid Research

Synthesis of Key Academic Discoveries and Their Significance

The core significance of 4-Amino-3-(2-thienyl)butanoic acid in academic research lies in its structural relationship to GABA. ontosight.ai This similarity has prompted explorations into its potential to modulate GABAergic neurotransmission, a pathway crucial for regulating neuronal excitability throughout the central nervous system. Compounds that interact with GABA receptors are of immense interest for their potential therapeutic applications in conditions such as epilepsy, anxiety disorders, and neuropathic pain. ontosight.ainih.gov

While specific research on this compound is not extensively detailed in publicly available literature, the broader class of 3-substituted GABA analogs has been a fertile ground for discovery. For instance, the development of drugs like gabapentin (B195806) and pregabalin (B1679071), which are also 3-alkylated GABA analogs, underscores the therapeutic potential of this molecular scaffold. nih.gov These compounds have demonstrated efficacy as anticonvulsants and analgesics, highlighting the importance of exploring novel substitutions at the 3-position of the GABA backbone. nih.gov

The introduction of a thiophene (B33073) ring, as seen in this compound, is a key structural modification. Thiophene moieties are prevalent in many pharmaceutically active compounds and can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Research on analogous structures, such as those containing benzofuran (B130515) rings, has shown that such modifications can lead to compounds with GABAB receptor antagonist or partial agonist activity. nih.gov This suggests that the thienyl group in the target compound likely plays a critical role in its biological activity profile, potentially offering a distinct interaction with GABA receptors compared to other analogs.

Furthermore, the stereochemistry of such molecules is of paramount importance. Studies on related hydroxy-GABA analogs have demonstrated that the different enantiomers can exhibit varied and even opposing activities at different GABA receptor subtypes (GABAA, GABAB, and GABAC). nih.gov This underscores the necessity of stereoselective synthesis and chiral separation in the investigation of this compound to fully elucidate the biological activity of its individual stereoisomers.

Identification of Unresolved Questions and Critical Research Gaps

Despite its recognized potential, research on this compound is still in its nascent stages, with several critical questions remaining unanswered. A significant gap exists in the published literature regarding the definitive biological activity of this specific compound.

Key unresolved questions include:

Receptor Binding Profile: Does this compound bind to GABAA, GABAB, or GABAC receptors? If so, with what affinity and selectivity? Is it an agonist, antagonist, partial agonist, or an allosteric modulator?

Pharmacological Effects: What are the in vivo effects of this compound? Does it exhibit anticonvulsant, anxiolytic, analgesic, or other central nervous system effects in animal models?

Stereospecific Activity: What are the distinct biological activities of the (R)- and (S)-enantiomers of this compound? The synthesis and evaluation of the individual stereoisomers are crucial to understanding its full pharmacological profile.

Mechanism of Action: Beyond direct receptor interaction, could the compound influence GABA metabolism or transport? The mechanisms of action for some GABA analogs, like gabapentin, are not fully understood and may involve interactions with other targets, such as voltage-gated calcium channels. nih.gov

Pharmacokinetics and Metabolism: How is this compound absorbed, distributed, metabolized, and excreted? Understanding its metabolic fate is essential for any potential therapeutic development.

The lack of published, peer-reviewed studies detailing these fundamental pharmacological properties represents a major research gap that currently limits the translation of its theoretical potential into tangible applications.

Prospective Avenues for Advanced Chemical and Biological Investigations

The existing knowledge gaps surrounding this compound illuminate several promising avenues for future research. A systematic and thorough investigation is warranted to unlock the potential of this molecule.

Future chemical investigations should prioritize:

Development of Stereoselective Syntheses: The design and implementation of efficient and scalable synthetic routes to produce the individual (R)- and (S)-enantiomers are of high priority. This could potentially be achieved through chiral pool synthesis, asymmetric catalysis, or enzymatic resolution. researchgate.netrsc.org

Synthesis of Derivatives: The thiophene ring offers a versatile scaffold for further chemical modification. The synthesis of a library of derivatives with substituents on the thiophene ring could lead to a deeper understanding of structure-activity relationships (SAR).

Scale-up and Process Optimization: For any promising candidates, the development of a robust and economically viable synthetic process will be crucial for further preclinical and clinical studies. nih.gov

Prospective biological investigations should focus on:

Comprehensive Receptor Screening: A broad panel of in vitro binding and functional assays should be employed to determine the affinity and efficacy of the enantiomerically pure compounds at all major GABA receptor subtypes.

In Vivo Behavioral Pharmacology: A battery of well-established animal models should be used to assess the potential anticonvulsant, anxiolytic, analgesic, and sedative-hypnotic effects of the compound.

Electrophysiological Studies: Patch-clamp electrophysiology on cultured neurons or brain slices can provide detailed insights into how the compound modulates neuronal activity at the cellular level.

A multidisciplinary approach that combines advanced synthetic chemistry with rigorous pharmacological evaluation will be essential to fully elucidate the therapeutic potential of this compound and its derivatives. The exploration of this and similar thienyl-substituted GABA analogs could pave the way for the next generation of neuromodulatory agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3-(2-thienyl)butanoic acid, and how can reaction conditions be optimized for scalability?

- Methodology : Traditional synthesis involves multi-step organic reactions, starting with thiophene derivatives and employing coupling reactions (e.g., Suzuki-Miyaura for aryl-thienyl bonds) followed by amino acid functionalization. Optimization can include adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., palladium-based catalysts) to improve yields . Basic characterization should include -NMR and HPLC to confirm purity (>95%) and structural integrity .

Q. How can researchers verify the stereochemical purity of this compound, and what analytical techniques are essential?

- Methodology : Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases can resolve enantiomers. Compare retention times with certified reference materials (e.g., Baclofen analogs in ). Mass spectrometry (HRMS) and polarimetry further validate enantiomeric excess (>98%) .

Q. What in vitro assays are suitable for preliminary evaluation of GABA receptor binding affinity?

- Methodology : Use radioligand displacement assays with -labeled GABA agonists (e.g., -Baclofen from ) in transfected HEK293 cells. Measure IC values via scintillation counting, ensuring competitive binding protocols with negative controls (e.g., non-transfected cells) .

Advanced Research Questions

Q. How do enantiomeric differences in this compound impact its pharmacological activity and metabolic stability?

- Methodology : Synthesize enantiomers via asymmetric catalysis (e.g., Evans oxazolidinones) and compare pharmacokinetic profiles using LC-MS/MS. In vivo studies in rodent models can assess muscle relaxation efficacy (e.g., rotarod test) and plasma half-life differences. Metabolite identification via -labeling (as in ) traces stereospecific degradation pathways .

Q. What strategies enhance the compound’s bioavailability for CNS targeting, given its polar amino acid structure?

- Methodology : Design prodrugs (e.g., ester derivatives) to improve blood-brain barrier penetration. Evaluate logP values via shake-flask assays and assess in situ brain perfusion models. Use microdialysis to measure unbound brain concentrations post-administration .

Q. How can microwave-assisted synthesis reduce reaction times and byproduct formation in large-scale production?

- Methodology : Optimize microwave parameters (power: 300 W, temperature: 120°C) for key steps like thienyl group coupling. Compare with conventional thermal methods using reaction kinetic studies (e.g., Arrhenius plots). Monitor side reactions via GC-MS and optimize catalyst recycling protocols .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

- Methodology : Employ 2D-NMR (COSY, HSQC) to assign proton environments in complex analogs. Solid-state NMR or X-ray crystallography (if crystals are obtainable) can clarify stereochemistry. Cross-reference spectral data with NIST Chemistry WebBook entries ( ) for validation .

Q. How can isotopic labeling (e.g., , ) facilitate metabolic pathway tracing in preclinical studies?

- Methodology : Incorporate via catalytic tritiation of precursor alkenes or -labeled carboxyl groups during synthesis (). Use autoradiography and AMS (accelerator mass spectrometry) to quantify tissue distribution and identify major metabolites in urine/bile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.